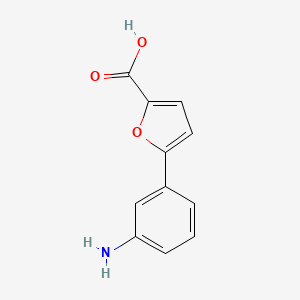

5-(3-Aminophenyl)furan-2-carboxylic acid

Description

Significance of Furan (B31954) Scaffolds in Advanced Organic Synthesis and Materials Science

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis and materials science. ijabbr.comnumberanalytics.com Its electron-rich nature and aromaticity make it a versatile building block for the construction of more complex molecules. ijabbr.comnumberanalytics.com Furan derivatives are found in a multitude of natural products and are integral to the synthesis of pharmaceuticals and advanced materials. numberanalytics.comijabbr.com The ability of the furan ring to participate in a variety of chemical reactions allows for the introduction of diverse functional groups, leading to a wide array of derivatives with tailored properties. ijabbr.com In materials science, furan-based polymers and oligomers have shown promise in the development of organic semiconductors and other electronic devices. researchgate.net

The versatility of the furan scaffold can be attributed to several key characteristics:

Electron-Rich Nature : The oxygen atom in the furan ring donates electrons, increasing the ring's reactivity towards electrophiles. numberanalytics.com

Aromaticity : The aromatic character of furan provides stability to the molecules in which it is incorporated. ijabbr.com

Functionalization : The furan ring can be readily functionalized at various positions, allowing for the synthesis of a diverse range of derivatives. ijabbr.comnumberanalytics.com

Confluence of Furan and Aminophenyl Architectures: Unique Electronic and Steric Considerations

From a steric perspective, the relative orientation of the furan and phenyl rings is a key determinant of the molecule's three-dimensional shape. nih.gov The free rotation around the single bond connecting the two rings can be hindered by the presence of substituents, leading to specific preferred conformations. researchgate.net These steric constraints can have a profound impact on how the molecule interacts with other molecules, including biological receptors. nih.gov

Contextualizing 5-(3-Aminophenyl)furan-2-carboxylic acid within Heterocyclic Chemistry Research

5-(3-Aminophenyl)furan-2-carboxylic acid is a specific example of a molecule that embodies the confluence of furan and aminophenyl chemistry. Its structure, featuring a furan-2-carboxylic acid core substituted with a 3-aminophenyl group at the 5-position, makes it a molecule of interest for several reasons. The carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, while the amino group on the phenyl ring can also be functionalized. cymitquimica.com This dual functionality makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com Research into compounds of this nature is driven by the desire to create novel molecules with specific biological activities or material properties. ontosight.ai

Overview of Contemporary Research Methodologies in Complex Organic Compound Investigation

The investigation of complex organic compounds like 5-(3-Aminophenyl)furan-2-carboxylic acid relies on a suite of advanced analytical and computational techniques. These methodologies are essential for confirming the structure of newly synthesized compounds, understanding their properties, and predicting their behavior.

Key Research Methodologies:

| Methodology | Purpose |

| Spectroscopy | |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of a molecule, essential for structure elucidation. oup.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule. oup.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. oup.com |

| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. |

| Computational Chemistry | |

| Density Functional Theory (DFT) | Used to calculate the electronic structure and predict various properties of a molecule. acs.org |

| Molecular Docking | Simulates the interaction of a molecule with a biological target, aiding in drug design. nih.gov |

These techniques, often used in combination, provide a comprehensive understanding of the structure, properties, and potential applications of complex organic molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(3-aminophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGELRAZDZWENED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 3 Aminophenyl Furan 2 Carboxylic Acid

Electrophilic Aromatic Substitution on the Furan (B31954) and Aminophenyl Rings

The presence of two aromatic systems, the furan and the aminophenyl rings, makes electrophilic aromatic substitution a prominent feature of the reactivity of 5-(3-Aminophenyl)furan-2-carboxylic acid. The outcome of such reactions is governed by the directing effects of the substituents on each ring.

Regioselectivity and Site-Specificity of Functionalization

The furan ring in 5-(3-Aminophenyl)furan-2-carboxylic acid is an activated system for electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. Generally, electrophilic attack on a furan ring occurs preferentially at the C5 position (α to the oxygen). In this specific molecule, the C5 position is already substituted with the aminophenyl group. Therefore, electrophilic attack is directed to the other α-position, C2, which is occupied by the carboxylic acid group, or the β-positions, C3 and C4. The carboxylic acid group is a deactivating group and a meta-director, which would disfavor substitution on the furan ring. However, the powerful activating effect of the furan oxygen still renders the ring susceptible to substitution, typically at the C4 position.

The aminophenyl ring is also highly activated towards electrophilic substitution due to the strongly electron-donating amino group, which is an ortho-, para-director. Consequently, incoming electrophiles will preferentially attack the positions ortho and para to the amino group. The furan-2-carboxylic acid substituent on the phenyl ring is a meta-director. The interplay of these directing effects determines the ultimate site of functionalization. In many cases, the amino group's powerful activating and directing influence will dominate, leading to substitution on the aminophenyl ring at the positions ortho and para to the -NH2 group.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The regioselectivity of electrophilic aromatic substitution can also be influenced by kinetic and thermodynamic factors. Kinetic control, which favors the fastest-formed product, is often observed at lower temperatures and shorter reaction times. In contrast, thermodynamic control, which favors the most stable product, is promoted by higher temperatures and longer reaction times, allowing for equilibrium to be established.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the furan ring is a versatile functional handle that can undergo a variety of transformations.

Esterification and Transamidation Reactions

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid. The methyl ester of 5-(3-aminophenyl)furan-2-carboxylic acid, for example, is a known derivative. cymitquimica.com Microwave-assisted esterification of furan-2-carboxylic acid derivatives has been shown to be an efficient method. researchgate.net

Transamidation, the conversion of an amide to a different amide, is a related process. More directly, the carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The synthesis of furan-2-carboxamides is a well-established methodology. nih.gov

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | 5-(3-Aminophenyl)furan-2-carboxylate |

| Amidation | Amine, Coupling Agent (e.g., DCC) | N-substituted-5-(3-aminophenyl)furan-2-carboxamide |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction for furan-2-carboxylic acids. This process is often facilitated by the stability of the resulting carbanion or carbocation intermediate. For furan-2-carboxylic acid itself, decarboxylation can occur via an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. The stability of the furan ring plays a crucial role in the facility of this reaction. chemicalbook.com The presence of the aminophenyl group at the C5 position may influence the electronic properties of the furan ring and thus affect the rate and mechanism of decarboxylation. Studies on related heterocyclic carboxylic acids have shown that the mechanism can be dependent on the reaction conditions, such as pH.

Reactions with Nucleophiles and Electrophiles

The carboxylic acid functionality itself is generally susceptible to nucleophilic attack at the carbonyl carbon. However, the hydroxyl group is a poor leaving group, which is why activation is often necessary for reactions with nucleophiles like amines and alcohols.

Reactivity of the Amino Group

The primary aromatic amino group is a key site of reactivity, functioning as a potent nucleophile and a precursor for various functional group transformations. Its chemical behavior is characteristic of anilines, participating in a wide array of reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, enabling it to react readily with various electrophiles.

Acylation: The amino group undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield 5-(3-acetamidophenyl)furan-2-carboxylic acid. This reaction is fundamental for installing a protective group on the amine, which can moderate its reactivity and prevent unwanted side reactions during subsequent synthetic steps. A related process involves the condensation of fumaryl (B14642384) chloride with acetanilide (B955) to produce 1,2-bis(para-acetamidobenzoyl)-ethylene, which can be cyclized to form a bis(acetamidophenyl)furan derivative. google.com

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine) to afford sulfonamides. researchgate.net The formation of 5'-(furan-2-yl)-3'-((4-methylphenyl)sulfonamido)-3',4',5',6'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylic acid demonstrates the feasibility of this transformation on complex molecules containing an amino group. researchgate.net

Alkylation: While direct alkylation of aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation, it is a possible transformation under controlled conditions. This reaction would introduce alkyl substituents onto the nitrogen atom.

| Reagent Type | Example Reagent | Product Functional Group |

| Acyl Halide | Acetyl chloride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkyl Halide | Methyl iodide | Alkylated Amine |

This table is interactive and can be sorted by column.

As a primary aromatic amine, the amino group of 5-(3-aminophenyl)furan-2-carboxylic acid can be converted into a diazonium salt. This transformation is typically achieved by treating the compound with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). uobaghdad.edu.iqresearchgate.net

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. google.comresearchgate.net These derivatives have applications as dyes and pigments.

Sandmeyer Reactions: The diazonium group can be replaced by a wide range of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, using copper(I) salts as catalysts.

Deamination: The diazonium group can be replaced by a hydrogen atom, effectively removing the original amino group from the aromatic ring.

These transformations significantly enhance the synthetic utility of the parent compound, allowing for the introduction of diverse functionalities onto the phenyl ring. google.com

The amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction typically involves refluxing the amine and the carbonyl compound, often with acid catalysis and removal of water to drive the equilibrium towards the product. nih.gov The formation of a furan-3(2H)-imine scaffold from the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives illustrates a related intramolecular cyclization process initiated by amine addition. nih.gov The resulting imine linkage (-C=N-) is itself a functional group that can undergo further reactions, such as reduction to a secondary amine.

Ring Transformations and Cycloaddition Reactions of the Furan Moiety

The furan ring, while aromatic, possesses significant diene character, making it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction. quora.comnih.gov This reactivity allows for the construction of complex, three-dimensional oxabicyclic structures. quora.com

[4+2] Cycloaddition (Diels-Alder Reaction): Furan can serve as the 4π-electron component (diene) in reactions with 2π-electron components (dienophiles), such as maleic anhydride (B1165640) or ethyl (E)-3-nitroacrylate. quora.comyoutube.com The reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by reaction conditions. youtube.com For 5-(3-aminophenyl)furan-2-carboxylic acid, the substituents on the furan ring will exert a strong influence on its reactivity and the regioselectivity of the cycloaddition. The electron-donating effect of the aminophenyl group at the 5-position and the electron-withdrawing effect of the carboxylic acid at the 2-position would make the furan an electron-rich diene, favoring reactions with electron-deficient dienophiles.

Other Cycloadditions: Beyond the Diels-Alder reaction, furan derivatives can engage in other modes of cycloaddition. For example, gold-catalyzed [4+4] cycloaddition reactions with anthranils and rhodium-catalyzed [4+2] cycloadditions with imines have been reported for furan-fused cyclobutanones. nih.gov Furan also participates in [4+3] cycloadditions with oxyallyl cations. quora.com

The ability of the furan ring to undergo these transformations provides a powerful tool for converting a planar heterocyclic starting material into complex polycyclic systems. osi.lvresearchgate.net

Oxidation-Reduction Chemistry of the Compound

The multiple functional groups in 5-(3-aminophenyl)furan-2-carboxylic acid present several sites for oxidation and reduction reactions.

Oxidation:

Amino Group: The primary amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Furan Ring: The furan ring is susceptible to oxidative degradation. Strong oxidizing agents can lead to ring-opening, yielding carboxylic acid derivatives. osi.lv For example, the oxidation of furfural (B47365) can produce furan-2-carboxylic acid. jmchemsci.com A key transformation is the selective oxidation of other substituents on the furan ring, such as a formyl group, to a carboxylic acid. tue.nltue.nl

Side Chain: If the carboxylic acid were reduced to a primary alcohol (a hydroxymethyl group), this group could be selectively oxidized back to a carboxylic acid, often via an aldehyde intermediate. tue.nl

Reduction:

Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol (5-(3-aminophenyl)furan-2-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Partial reduction to the corresponding aldehyde is also possible under carefully controlled conditions.

Furan Ring: Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring, though this often requires harsh conditions that may also affect other functional groups.

The synthesis of the related methyl 5-(2-aminophenyl)furan-2-carboxylate often involves the reduction of the corresponding nitro compound using hydrogen gas and a palladium catalyst, demonstrating the feasibility of reducing a nitro group to an amine in this system without affecting the furan ring or the ester. chemicalbook.com

Studies on Acid-Base Equilibria and Protonation States (Theoretical/Computational Analysis)

Protonation States:

In strongly acidic solution (low pH): Both the amino group and the carboxylate group will be protonated, resulting in a net positive charge (cationic form).

In neutral solution (intermediate pH): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), leading to a zwitterionic form, which may exist in equilibrium with a neutral form. The molecule will have no net charge.

In strongly basic solution (high pH): The carboxylic acid will be deprotonated, and the amino group will be in its neutral form (-NH₂), resulting in a net negative charge (anionic form).

The specific pH values at which these transitions occur are defined by the pKa values of the conjugate acids of the two functional groups. The pKa of the carboxylic acid group is expected to be in the range of 3-5, typical for aromatic carboxylic acids. nih.gov The pKa of the anilinium ion (the protonated amino group) is typically around 4-5. The electronic communication between the electron-donating amino group and the electron-withdrawing carboxylic acid group through the furan and phenyl rings will subtly influence these values.

Theoretical/Computational Analysis: While experimental determination via pH-metric titration is standard researchgate.net, theoretical methods like Density Functional Theory (DFT) are increasingly used to predict pKa values and analyze protonation equilibria. researchgate.net Such computational studies involve calculating the Gibbs free energies of the different protonation states of the molecule in both the gas phase and in a solvated environment (often using a continuum solvation model). nih.gov By incorporating a thermodynamic cycle, the free energy change of the deprotonation reaction in solution can be calculated, which is directly related to the pKa value. researchgate.net These studies can provide valuable insights into the electronic structure and the influence of each functional group on the molecule's acid-base properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the molecular framework. For 5-(3-aminophenyl)furan-2-carboxylic acid, a combination of these techniques would provide a complete picture of its covalent structure and preferred conformation in solution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the title compound, COSY would show correlations between the adjacent protons on the furan (B31954) ring (H3 and H4) and among the coupled protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each protonated carbon in the furan and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. HMBC is instrumental in connecting the different structural fragments. For instance, it would show correlations from the furan protons to the phenyl carbons and vice-versa, confirming the C5-C1' bond. It would also be key in assigning quaternary carbons, such as C2, C5, C1', and C3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For 5-(3-aminophenyl)furan-2-carboxylic acid, NOESY could reveal the preferred rotational conformation around the bond connecting the furan and phenyl rings by showing spatial proximity between specific protons on the two rings.

The expected NMR data, based on analogous structures like 5-(4-nitrophenyl)furan-2-carboxylic acid, are summarized in the interactive table below. mdpi.com

Interactive Data Table: Predicted NMR Assignments for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |

| Furan Ring | ||||

| 2-COOH | ~12-13 | ~160 | H3 to C2, C4 | - |

| 3 | ~7.2-7.4 | ~120 | H4 to C2, C5 | H4, H2', H4' |

| 4 | ~6.8-7.0 | ~110 | H3 to C5, C2 | H3, Phenyl Protons |

| 5 | - | ~155 | H4 to C5; H2', H6' to C5 | - |

| Phenyl Ring | ||||

| 1' | - | ~130-135 | H2', H6' to C1', C3', C5' | - |

| 2' | ~7.0-7.2 | ~115-120 | H4', H6' to C1', C3' | H3, H4', H6' |

| 3' | - | ~147 (N-substituted) | H2', H4' to C1', C5' | - |

| 4' | ~6.7-6.9 | ~115-120 | H2', H6' to C5', C3' | H2', H5' |

| 5' | ~7.1-7.3 | ~129-130 | H4', H6' to C1', C3' | H4', H6' |

| 6' | ~6.9-7.1 | ~115-120 | H2', H5' to C1', C4' | H2', H5' |

| 3'-NH₂ | ~3.5-4.5 | - | H2', H4' to C3' | H2', H4' |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The table is interactive and can be sorted.

Variable Temperature NMR for Dynamic Processes and Rotational Barriers

The presence of single bonds connecting the aromatic rings and the amino group to the phenyl ring suggests the possibility of restricted rotation, which can be studied using variable temperature (VT) NMR. researchgate.netst-andrews.ac.uk At low temperatures, rotation around the C5-C1' bond or the C3'-N bond might be slow on the NMR timescale, potentially leading to the appearance of distinct signals for chemically equivalent protons (rotamers). nih.govnih.gov

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the exchanging protons broaden and merge into a single, averaged signal. nih.gov By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier using the Eyring equation. researchgate.net This provides valuable information about the molecule's conformational flexibility and the energy landscape of its different rotational states. researchgate.net

Table: Expected VT-NMR Behavior for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Temperature | Expected Observation | Dynamic Process |

| Low Temperature | Broadened or distinct signals for phenyl protons ortho to the furan ring (H2', H6'). | Slow rotation around the C(furan)-C(phenyl) bond. |

| Coalescence Temp. (Tc) | Signals for H2' and H6' merge into a single broad peak. | Rate of rotation equals the frequency difference of the signals. |

| High Temperature | Sharp, averaged signal for H2' and H6'. | Fast rotation around the C(furan)-C(phenyl) bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like 5-(3-aminophenyl)furan-2-carboxylic acid, this technique is essential for understanding its solid-state architecture.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of 5-(3-aminophenyl)furan-2-carboxylic acid is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding: the carboxylic acid group (-COOH) is an excellent hydrogen bond donor and acceptor, and the amino group (-NH₂) is a good donor. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common motif in carboxylic acids. slideshare.net The amino group's N-H bonds can form hydrogen bonds with the oxygen atoms of the carboxylic acid or furan ring of neighboring molecules. These interactions create a robust, three-dimensional supramolecular network. rsc.org

Table: Potential Intermolecular Interactions in Crystalline 5-(3-Aminophenyl)furan-2-carboxylic acid

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric R²₂(8) dimer |

| Hydrogen Bond | Amino N-H | Carboxyl C=O, Furan O, Amino N | Chains or sheets |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset face-to-face |

| π-π Stacking | Furan Ring | Furan/Phenyl Ring | Offset face-to-face |

| C-H···O/π | Phenyl/Furan C-H | Furan O, Carboxyl O, Aromatic Rings | Various |

Polymorphism and Co-crystallization Phenomena

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org Molecules with conformational flexibility and multiple hydrogen bonding groups, such as 5-(3-aminophenyl)furan-2-carboxylic acid, are prone to polymorphism. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. The existence of different conformers (rotamers) due to rotation around the C-C single bond between the rings can lead to different packing arrangements and thus different polymorphs. researchgate.net

Co-crystallization: Aromatic carboxylic acids are versatile building blocks for creating co-crystals. mdpi.com The title compound, with its acidic (COOH) and basic (NH2) sites, could form co-crystals or salts with other molecules (co-formers). This involves forming a new crystalline solid where the compound and a co-former are present in a stoichiometric ratio within the same crystal lattice, held together by non-covalent interactions like hydrogen bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. esisresearch.org

For 5-(3-aminophenyl)furan-2-carboxylic acid, the spectra would be dominated by signals from the carboxylic acid, amino group, and the two aromatic rings.

Carboxylic Acid Group: The O-H stretch will appear as a very broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. The C=O stretch will give a strong absorption around 1680-1710 cm⁻¹.

Amino Group: The N-H stretching vibrations are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region.

Aromatic Rings: C-H stretching vibrations for both the furan and phenyl rings will be observed above 3000 cm⁻¹. globalresearchonline.net C=C stretching vibrations within the rings typically appear in the 1450-1600 cm⁻¹ region. scialert.net The substitution pattern on the rings can be inferred from the pattern of overtone and combination bands in the FT-IR spectrum and out-of-plane bending vibrations. chemicalpapers.comresearchgate.net

Hydrogen bonding significantly influences vibrational frequencies. For instance, the strong hydrogen bonding in the carboxylic acid dimer lowers the C=O stretching frequency and dramatically broadens the O-H stretching band. The positions of the N-H stretches can also provide insight into the extent of their involvement in hydrogen bonding networks.

Table: Characteristic Vibrational Frequencies for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| Amino (-NH₂) | N-H Stretch (asymm, symm) | 3500-3300 (two bands) | Weak | Position sensitive to H-bonding. |

| Carboxyl (-COOH) | O-H Stretch | 3300-2500 (very broad) | Weak | Characteristic of H-bonded dimer. |

| Aromatic Rings | C-H Stretch | 3100-3000 | Strong | |

| Carboxyl (-COOH) | C=O Stretch | 1710-1680 (strong) | Medium | Lower frequency due to H-bonding and conjugation. oregonstate.edu |

| Aromatic Rings | C=C Stretch | 1600-1450 (multiple bands) | Strong | |

| Furan Ring | C-O-C Stretch | 1100-1050 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

The electronic absorption and emission spectra of 5-(3-Aminophenyl)furan-2-carboxylic acid are dictated by the π-conjugated system formed by the furan and phenyl rings, and influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH). While specific experimental data for this exact compound is not widely available in the literature, its spectroscopic properties can be inferred from the behavior of its constituent chromophores and analogous compounds.

The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* transitions within the aromatic and heterocyclic rings. The parent compound, furan-2-carboxylic acid, typically shows a primary absorption maximum (λmax) in the range of 250-270 nm. The introduction of the 3-aminophenyl substituent at the 5-position of the furan ring is anticipated to cause a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect. This is due to the extension of the conjugated system and the auxochromic nature of the amino group, which donates electron density into the π-system.

Furthermore, the presence of both an electron-donating group (amino) and an electron-withdrawing group (carboxyl) at opposite ends of the conjugated system can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to a broad and intense absorption band at longer wavelengths, likely extending into the near-UV or even the visible region. The position of this band can be sensitive to solvent polarity, often showing a red shift in more polar solvents.

Table 1: Predicted UV-Vis Absorption Data for 5-(3-Aminophenyl)furan-2-carboxylic acid in a Polar Solvent

| Predicted Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π* (Furan-Phenyl) | ~280-320 | >15,000 |

| Intramolecular Charge Transfer (ICT) | ~350-400 | >20,000 |

Note: The values in this table are estimations based on the analysis of similar compounds and are presented for illustrative purposes.

In fluorescence spectroscopy, excitation at the ICT absorption band is expected to result in a significant Stokes shift, with the emission maximum appearing at a considerably longer wavelength than the absorption maximum. This large Stokes shift is a characteristic feature of molecules exhibiting substantial charge redistribution in the excited state. The fluorescence quantum yield and lifetime will be dependent on the rigidity of the molecule and the efficiency of non-radiative decay pathways. Similar to absorption, the emission spectrum is also likely to be solvatochromic.

Table 2: Predicted Fluorescence Emission Data for 5-(3-Aminophenyl)furan-2-carboxylic acid in a Polar Solvent

| Parameter | Predicted Value |

| Excitation Wavelength (λex) | ~370 nm |

| Emission Wavelength (λem) | ~450-550 nm |

| Stokes Shift | > 80 nm |

Note: The values in this table are estimations based on the analysis of similar compounds and are presented for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For 5-(3-Aminophenyl)furan-2-carboxylic acid (C₁₁H₉NO₃), the calculated monoisotopic mass is 203.0582 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 204.0655 or the deprotonated molecule [M-H]⁻ at m/z 202.0510, with high mass accuracy (typically within 5 ppm).

The fragmentation of the molecular ion upon collision-induced dissociation (CID) can provide valuable structural information. Based on the functional groups present, several key fragmentation pathways can be predicted. Aromatic carboxylic acids are known to undergo characteristic losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) or a carboxyl radical (•COOH, 45 Da). The presence of the primary amine allows for the potential loss of ammonia (B1221849) (NH₃, 17 Da).

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ could initiate with the loss of a water molecule from the carboxylic acid group, a common fragmentation for such compounds, to yield an acylium ion. This could be followed by the loss of carbon monoxide (decarbonylation). Another significant fragmentation would be the direct loss of the carboxyl group as CO₂ (44 Da).

Table 3: Predicted HRMS Data and Major Fragment Ions for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Ion Formula | Calculated m/z | Proposed Identity |

| [C₁₁H₁₀NO₃]⁺ | 204.0655 | [M+H]⁺ |

| [C₁₁H₈NO₂]⁺ | 186.0550 | [M+H - H₂O]⁺ |

| [C₁₀H₈NO]⁺ | 158.0600 | [M+H - H₂O - CO]⁺ |

| [C₁₀H₉NO]⁺ | 159.0684 | [M+H - COOH]⁺ |

| [C₁₁H₇O₃]⁻ | 202.0510 | [M-H]⁻ |

Note: The values in this table are calculated exact masses for the proposed fragment ions.

The elucidation of these fragmentation pathways, supported by accurate mass measurements of the fragment ions, would provide unequivocal confirmation of the connectivity and structure of 5-(3-Aminophenyl)furan-2-carboxylic acid.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 5-(3-Aminophenyl)furan-2-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable conformation of the molecule.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. The energetics of the molecule, including its total energy and the energies of its molecular orbitals, can also be determined, which is essential for predicting its stability and reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (furan ring) | ~1.37-1.44 Å |

| C-O (furan ring) | ~1.36 Å | |

| C=O (carboxylic acid) | ~1.21 Å | |

| C-O (carboxylic acid) | ~1.35 Å | |

| C-N (amino group) | ~1.40 Å | |

| Bond Angle | O-C-C (furan ring) | ~110-112° |

| C-C-C (phenyl ring) | ~120° | |

| O=C-O (carboxylic acid) | ~124° |

Note: These values are illustrative and based on typical values for similar functional groups.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data, such as enthalpy of formation and Gibbs free energy. These methods are also invaluable for mapping out reaction pathways, allowing for the detailed study of potential chemical transformations involving 5-(3-Aminophenyl)furan-2-carboxylic acid.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of 5-(3-Aminophenyl)furan-2-carboxylic acid. Comparing these theoretical predictions with experimental data can aid in the structural confirmation of the molecule.

Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies, when scaled appropriately, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the UV-Vis absorption maxima (λmax), providing insights into the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for 5-(3-Aminophenyl)furan-2-carboxylic acid

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (δ) | Phenyl-H: ~6.8-7.5 ppm; Furan-H: ~6.5-7.2 ppm; NH2: ~3.5-4.5 ppm; COOH: ~12-13 ppm |

| 13C NMR | Chemical Shift (δ) | Phenyl-C: ~110-150 ppm; Furan-C: ~110-160 ppm; COOH-C: ~165-175 ppm |

| FT-IR | Vibrational Frequency (cm-1) | O-H stretch (acid): ~2500-3300; N-H stretch (amine): ~3300-3500; C=O stretch (acid): ~1680-1710 |

| UV-Vis | λmax | ~280-320 nm |

Note: These values are illustrative and based on typical ranges for the respective functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-(3-Aminophenyl)furan-2-carboxylic acid, MD simulations can be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. This is particularly useful for understanding the flexibility of the molecule, which can be important for its biological activity.

Furthermore, MD simulations can provide detailed insights into the effects of solvents on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to study how the solvent interacts with the different functional groups of the molecule and how these interactions influence its conformation and behavior.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving 5-(3-Aminophenyl)furan-2-carboxylic acid. By calculating the energy barrier of the reaction (the difference in energy between the reactants and the transition state), it is possible to predict the reaction rate and elucidate the detailed mechanism of the transformation.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are two important computational tools for predicting the reactivity of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For 5-(3-Aminophenyl)furan-2-carboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group, and positive potential around the acidic hydrogen of the carboxylic acid.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 5-(3-Aminophenyl)furan-2-carboxylic acid, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Ligand-Protein Docking and Molecular Modeling for In Silico Interaction Studies

Ligand-protein docking and molecular modeling are fundamental computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in elucidating the structural basis of molecular recognition and guiding the design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening for Potential Binding Sites

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. This approach filters for molecules that are sterically and electronically complementary to the target's binding site, thereby identifying potential "hits" for further investigation.

While specific pharmacophore models derived directly from the interactions of 5-(3-aminophenyl)furan-2-carboxylic acid are not extensively documented in publicly available literature, the general principles of this technique are broadly applicable. A hypothetical pharmacophore model for a target interacting with this compound would likely include features corresponding to the aminophenyl and furan-carboxylic acid moieties.

| Pharmacophore Feature | Potential Corresponding Moiety on 5-(3-Aminophenyl)furan-2-carboxylic acid |

| Hydrogen Bond Donor | Amino group (-NH2) on the phenyl ring, Carboxylic acid proton (-COOH) |

| Hydrogen Bond Acceptor | Carboxylic acid carbonyl oxygen (=O), Furan (B31954) ring oxygen |

| Aromatic Ring | Phenyl ring, Furan ring |

| Negative Ionizable | Carboxylic acid (-COO⁻) at physiological pH |

This model could then be employed in virtual screening campaigns to identify other compounds from chemical libraries that share these critical interaction features, potentially leading to the discovery of novel scaffolds with similar biological activities.

Characterization of Molecular Recognition and Binding Mode Analysis

Following the identification of potential binders through methods like virtual screening, molecular docking simulations are performed to predict the precise binding pose and to estimate the binding affinity of the ligand to the protein. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor, exploring various conformations and orientations to find the most energetically favorable complex.

The analysis of the docked poses of 5-(3-aminophenyl)furan-2-carboxylic acid would reveal key molecular recognition events. For instance, the amino group on the phenyl ring could form hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or with the backbone carbonyls of the protein. The carboxylic acid group is a versatile interaction center, capable of forming strong hydrogen bonds and salt bridges with basic residues like lysine (B10760008) and arginine. The furan and phenyl rings can engage in hydrophobic and aromatic stacking interactions with nonpolar and aromatic amino acid residues within the binding pocket.

A detailed binding mode analysis would characterize these interactions, providing a structural hypothesis for the compound's activity. This information is invaluable for structure-based drug design, where modifications to the ligand can be proposed to enhance binding affinity and selectivity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Theoretical Derivations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties.

To develop a QSAR model for a series of analogs of 5-(3-aminophenyl)furan-2-carboxylic acid, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to derive a mathematical equation that best correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, prioritizing the synthesis of the most promising candidates.

Similarly, QSPR models can be developed to predict physicochemical properties such as solubility, melting point, and metabolic stability, which are critical for the drug-likeness of a compound. The development of such theoretical models for 5-(3-aminophenyl)furan-2-carboxylic acid and its derivatives would significantly aid in the optimization of their therapeutic potential.

Applications As a Molecular Building Block and in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The synthesis of polymers using 5-(3-Aminophenyl)furan-2-carboxylic acid as a monomer has not been reported. The presence of both an amine and a carboxylic acid group suggests its potential for creating polyamides through self-condensation or by reacting with other comonomers.

Design and Synthesis of Functional Polymeric Materials

There are no specific research findings on the design or synthesis of functional polymeric materials using 5-(3-Aminophenyl)furan-2-carboxylic acid.

Polymerization Mechanisms and Characterization

No literature is available detailing the polymerization mechanisms or the characterization of polymers derived from 5-(3-Aminophenyl)furan-2-carboxylic acid.

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid and amine functionalities of 5-(3-Aminophenyl)furan-2-carboxylic acid make it a potential ligand for complexing with metal ions to form coordination complexes and, by extension, porous materials like MOFs. The nitrogen and oxygen atoms could serve as coordination sites.

Synthesis and Characterization of Novel Coordination Complexes

No studies have been found that report the synthesis and characterization of coordination complexes using 5-(3-Aminophenyl)furan-2-carboxylic acid as a ligand.

Exploration of Porous Materials and Adsorption Properties

As there are no reports on MOFs synthesized from this ligand, there is no information available regarding their porosity or adsorption properties.

Integration into Covalent Organic Frameworks (COFs) and Supramolecular Assemblies

Covalent organic frameworks are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. The amine and carboxylic acid groups of 5-(3-Aminophenyl)furan-2-carboxylic acid could potentially be used to form COFs through reactions like amide or imine bond formation. However, no research has been published on the integration of this specific compound into COFs or other supramolecular assemblies.

Lack of Specific Research Data Precludes Detailed Article on 5-(3-Aminophenyl)furan-2-carboxylic Acid in Advanced Material Applications

exhaustive search of scientific literature and patent databases reveals a significant gap in detailed, publicly available research on the specific applications of the chemical compound 5-(3-Aminophenyl)furan-2-carboxylic acid in the fields of chemosensors, biosensors, and advanced organic functional materials for optoelectronic or photovoltaic uses. While this compound is recognized as a molecular building block, specific data on its functional applications as outlined are not present in the available literature.

The inherent structure of 5-(3-Aminophenyl)furan-2-carboxylic acid , which features a furan-carboxylic acid moiety combined with an aminophenyl group, suggests its potential as a versatile precursor in materials science. The carboxylic acid and amino groups provide reactive sites for polymerization and functionalization, while the furan (B31954) and phenyl rings offer a conjugated system with potential electronic and photophysical properties.

However, without specific studies, any discussion on its role in the design of fluorescent or colorimetric probes, its sensitivity and specificity for target analytes, or its performance in optoelectronic and photovoltaic devices would be purely speculative. The scientific record shows research on related compounds, such as other isomers or derivatives of aminophenyl furan carboxylic acids, but the strict focus on 5-(3-Aminophenyl)furan-2-carboxylic acid cannot be maintained with factual, detailed findings as requested.

Therefore, the creation of a scientifically accurate and thorough article adhering to the specified outline, including data tables and detailed research findings, is not possible at this time due to the absence of primary research literature on this specific compound's applications in the requested advanced material science domains.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The creation of chiral molecules is fundamental to medicinal chemistry and materials science. Developing asymmetric methods to synthesize chiral derivatives of 5-(3-aminophenyl)furan-2-carboxylic acid is a significant area for future exploration. Research in this domain could focus on transformations that introduce stereocenters at various positions on the molecule.

Key research thrusts would include:

Catalytic Asymmetric Hydrogenation: The furan (B31954) ring can be selectively hydrogenated to produce chiral tetrahydrofuran (B95107) derivatives. The development of transition-metal catalysts with chiral ligands could enable highly enantioselective reductions.

Chiral Brønsted Acid Catalysis: Chiral carboxylic acids and phosphoric acids have emerged as powerful organocatalysts. researchgate.netinflibnet.ac.innih.gov These catalysts could be employed to protonate the furan ring or the amino group, facilitating enantioselective additions of nucleophiles.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a chiral amide or ester by reacting it with chiral amines or alcohols. Alternatively, it can serve as a directing group in metal-catalyzed asymmetric C-H functionalization of the furan or phenyl rings. rsc.orgresearchgate.net

| Catalytic Approach | Catalyst Type/Reagent | Target Transformation | Potential Chiral Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) | Selective reduction of the furan C=C bonds | Chiral tetrahydrofuran derivatives |

| Organocatalytic Addition | Chiral Phosphoric Acids (e.g., TRIP) | Enantioselective Friedel-Crafts reaction on the furan ring | Derivatives with new stereocenter α to the furan ring |

| Directed C-H Functionalization | Palladium(II) with chiral mono-protected amino acid (MPAA) ligands | Enantioselective functionalization of the phenyl ring | Atropisomeric biaryl compounds or derivatives with planar chirality |

In-Depth Mechanistic Studies of Select Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 5-(3-aminophenyl)furan-2-carboxylic acid is crucial for optimizing existing synthetic routes and discovering new reactivity.

Future mechanistic studies could investigate:

Oxidative Ring-Opening/Rearrangement: The oxidation of furans can lead to the formation of unsaturated 1,4-dicarbonyl compounds, which can undergo subsequent cyclizations. urfu.ru The presence of the aminophenyl group could influence the reaction pathway, potentially leading to novel heterocyclic scaffolds through intramolecular reactions. urfu.ru

Acid-Catalyzed Ring-Opening: In aqueous acidic media, the furan ring is susceptible to ring-opening, a process initiated by protonation at the α-carbon. acs.orgresearchgate.net The kinetics and thermodynamics of this process for the title compound, and the influence of the aminophenyl and carboxyl substituents, warrant detailed investigation.

Electrophilic Aromatic Substitution: The furan and aminophenyl rings are both activated towards electrophilic substitution. Mechanistic studies could elucidate the regioselectivity of reactions like nitration, halogenation, and acylation, determining how the electronic interplay between the different parts of the molecule directs incoming electrophiles.

| Transformation | Key Mechanistic Question | Investigative Techniques |

|---|---|---|

| Furan Oxidation (e.g., with MCPBA) | Does the reaction proceed via an aza-Achmatowicz type rearrangement or another pathway? | In-situ spectroscopy (NMR, IR), isotopic labeling, DFT calculations |

| Diels-Alder Reaction | What is the kinetic vs. thermodynamic control of endo/exo selectivity with various dienophiles? | Variable temperature NMR studies, computational modeling of transition states |

| Diazotization of Amino Group | Can the resulting diazonium salt undergo intramolecular cyclization with the furan ring or carboxylic acid? | Product analysis (LC-MS, NMR), trapping of intermediates |

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules with desired functionalities. nih.govnih.gov These computational tools can be applied to the 5-(3-aminophenyl)furan-2-carboxylic acid scaffold to explore a vast chemical space efficiently.

Emerging opportunities include:

Generative Models for Derivative Design: AI models can be trained on large datasets of known molecules to generate novel derivatives of the parent compound. cyberleninka.ruresearchgate.net These models can be biased to produce structures with a high probability of possessing specific properties, such as therapeutic activity or desired material characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can predict the physical, chemical, and biological properties of virtual derivatives. mit.eduarxiv.orgresearchgate.netresearch.google By training models on experimental data, it becomes possible to screen large virtual libraries for promising candidates before committing to their synthesis, saving significant time and resources.

Reaction Outcome and Synthesis Planning: AI tools can predict the most likely products of a given reaction and suggest optimal synthetic routes. nih.gov This can aid in planning the synthesis of complex molecules derived from the title compound.

| Phase | AI/ML Tool/Technique | Input Data | Predicted Output/Goal |

|---|---|---|---|

| Design | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | Scaffold of 5-(3-aminophenyl)furan-2-carboxylic acid | Novel, synthetically accessible derivatives |

| Screening | Graph Neural Networks (GNNs) or Random Forest models | Generated molecular structures (SMILES/graphs) | Predicted bioactivity, solubility, thermal stability, etc. research.google |

| Synthesis | Retrosynthesis prediction algorithms | Structure of top-ranked candidate molecules | Step-by-step synthetic pathways |

Exploration of Self-Healing and Responsive Material Systems Incorporating the Compound

The furan moiety is well-known for its participation in reversible Diels-Alder (DA) reactions, typically with a maleimide (B117702) dienophile. nih.govrsc.org This thermoreversible covalent chemistry is a cornerstone of self-healing polymer design. researchgate.net The bifunctional nature of 5-(3-aminophenyl)furan-2-carboxylic acid (with its amino and carboxylic acid groups) makes it an ideal monomer for incorporation into such materials.

Future research could focus on:

Polymer Synthesis: The compound can be polymerized through its amino and carboxyl groups to form polyamides or polyimides. The pendant furan groups along the polymer backbone would then be available for cross-linking with bismaleimide (B1667444) compounds.

Tuning Healing Properties: The efficiency and temperature of the self-healing process depend on the kinetics and thermodynamics of the DA reaction. researchgate.netmdpi.com Research into how the electronic properties of the aminophenyl substituent affect the reactivity of the furan ring in the DA reaction would be valuable. The flexibility and structure of the bismaleimide crosslinker also play a crucial role in healing efficiency. researchgate.net

Stimuli-Responsive Systems: Furan-containing materials can be designed to respond to stimuli other than heat, such as light or mechanical force. rsc.orgscispace.com Derivatives of the title compound could be incorporated into materials that change color, luminescence, or shape in response to external triggers.

| Bismaleimide Crosslinker | Key Structural Feature | Expected Impact on Polymer Properties |

|---|---|---|

| 1,1'-(Methylenedi-4,1-phenylene)bismaleimide | Rigid aromatic spacer | Enhanced tensile strength, higher healing temperature researchgate.net |

| 1,8-Bismaleimido-3,6-dioxaoctane | Flexible aliphatic ether chain | Increased polymer elongation, lower healing temperature, potentially faster healing researchgate.net |

| Bismaleimide with long alkyl chain | Long, flexible alkyl spacer | Improved polymer elongation and excellent healing ability researchgate.net |

Unveiling Novel Reactivity Pathways under Extreme Conditions (e.g., high pressure, electrochemistry)

Exploring the chemistry of 5-(3-aminophenyl)furan-2-carboxylic acid under non-standard conditions can unlock novel reactivity pathways and lead to the synthesis of unique structures.

High-Pressure Chemistry: High pressure can significantly influence the rates and equilibria of chemical reactions. For the Diels-Alder reaction, applying high pressure would favor the formation of the cycloadduct, potentially allowing for the cross-linking of materials at lower temperatures. It could also promote otherwise inaccessible cycloaddition or polymerization pathways.

Electrochemistry: Electrochemical methods offer a green and highly tunable approach to organic synthesis. The aminophenyl and furan moieties are both electrochemically active. Anodic oxidation could be used to form radical cations, leading to polymerization or C-N coupling reactions to synthesize novel aromatic amines. acs.orgacs.orgnih.govnih.gov Electrosynthesis could also facilitate unique cyclization or annulation reactions involving the furan ring. minakem.comnih.govresearchgate.net

| Condition | Target Moiety | Potential Transformation | Hypothesized Product Class |

|---|---|---|---|

| High Pressure (1-10 kbar) | Furan Ring | [4+2] Diels-Alder Cycloaddition | Cross-linked polymers at lower temperatures |

| Electrochemical Oxidation | Aminophenyl Group | Oxidative C-N Coupling | Carbazole or phenazine-type structures |

| Electrochemical Oxidation | Furan Ring | Dimethoxylation (in Methanol) | 2,5-Dihydro-2,5-dimethoxyfuran derivatives minakem.com |

| Electrochemical Reduction | Carboxylic Acid | Reduction to Alcohol | (5-(3-Aminophenyl)furan-2-yl)methanol |

Advanced Computational Insights into Complex Reaction Networks and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding and predicting chemical behavior at the molecular level. Advanced computational studies can provide deep insights into the properties and reactivity of 5-(3-aminophenyl)furan-2-carboxylic acid and its derivatives.

Future computational efforts could include:

DFT Mechanistic Studies: Density Functional Theory (DFT) can be used to map the potential energy surfaces of complex reactions. zsmu.edu.uarsc.org This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction mechanisms, regioselectivity, and stereoselectivity. researchgate.netglobal-sci.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amino groups. This is particularly relevant for predicting how the molecule will behave in condensed phases, such as in polymer matrices or crystal structures.

Elucidation of Electronic Structure: Calculations can reveal details of the electronic structure, such as orbital energies and charge distributions. chemrxiv.org This information is key to understanding the molecule's reactivity, its interaction with light (photophysics), and its behavior at interfaces, which is crucial for applications in electronics and materials science.

| Computational Method | Research Question | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | What is the lowest energy pathway for the oxidative rearrangement of the furan ring? | Activation energies, transition state geometries, reaction thermodynamics zsmu.edu.ua |

| Molecular Dynamics (MD) | How does the molecule self-assemble in solution or in a polymer blend? | Preferred conformations, hydrogen bond lifetimes, diffusion coefficients |

| Time-Dependent DFT (TD-DFT) | What are the UV-Vis absorption and emission properties of novel derivatives? | Excitation energies, oscillator strengths, predicted spectra |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature and strength of non-covalent interactions (e.g., H-bonding)? | Bond critical points, electron density analysis |

Q & A

Q. Key Considerations :

- Use anhydrous conditions for coupling reactions to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to optimize reaction time .

Basic: How can researchers validate the purity and structural integrity of 5-(3-Aminophenyl)furan-2-carboxylic acid?

Answer:

Analytical Techniques :

Q. Validation Workflow :

Compare NMR shifts with analogous compounds (e.g., methyl 5-(2-aminophenyl)furan-2-carboxylate) .

Use mass spectrometry (HRMS) to confirm molecular weight (theoretical: 217.22 g/mol for methyl ester derivatives) .

Advanced: How do electronic effects of the 3-aminophenyl substituent influence the compound’s reactivity and biological interactions?

Answer:

- Electron-Donating Effects : The amino group (–NH₂) increases electron density on the furan ring, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., –Cl in 5-(3-chlorophenyl) analogs) .

- Biological Interactions :

- The amino group may form hydrogen bonds with enzymatic targets (e.g., monoamine oxidase B), improving binding affinity .

- Solubility trade-offs: While –NH₂ enhances aqueous solubility, it may reduce membrane permeability in cell-based assays .

Q. Experimental Design :

- Compare IC₅₀ values of 3-aminophenyl derivatives with halogenated analogs in enzyme inhibition assays .

- Use computational docking (e.g., AutoDock Vina) to map hydrogen-bonding interactions .

Advanced: What computational methods predict the pharmacokinetic properties of 5-(3-Aminophenyl)furan-2-carboxylic acid?

Answer:

Key Parameters and Tools :

Q. Case Study :

- For methyl 5-(2-aminophenyl)furan-2-carboxylate, in silico models predict moderate hepatic clearance (CLhep = 15 mL/min/kg) and 60% oral bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Common Sources of Contradiction :

Q. Resolution Strategies :

Standardize Assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) .

Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with controlled substitutions (e.g., –NO₂, –OCH₃) to isolate electronic vs. steric effects .

Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.